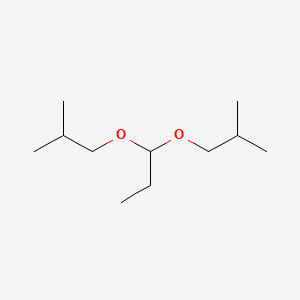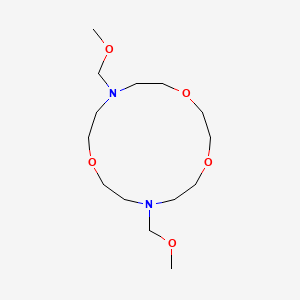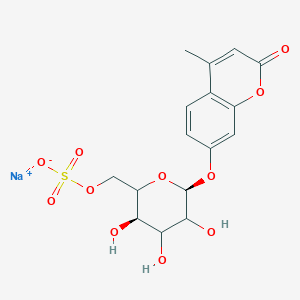
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide;4-(4-Amino-3-fluorophenoxy)picolinamide;4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide, also known as 4-(4-Amino-3-fluorophenoxy)picolinamide or 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide typically involves multiple steps, including O-alkylation, nitration, and reduction reactions. One efficient method involves the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol in the presence of an inorganic base . This method replaces potassium t-butoxide with a safer inorganic base, resulting in a higher yield and reduced environmental impact.
Industrial Production Methods
For industrial production, the synthesis process is optimized to avoid the use of column chromatography, which can be complex and costly. Instead, crystallization methods are employed for separation, making the process more suitable for large-scale production . This approach not only simplifies the operation but also reduces costs and environmental pollution.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Commonly involves halogen atoms or other substituents being replaced by different groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of protein kinases, which are crucial in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A structurally related compound used in similar applications.
4-(4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide: Another related compound with distinct biochemical properties.
Uniqueness
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C16H17NaO11S |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
sodium;[(3R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14?,15?,16+;/m0./s1 |
InChI-Schlüssel |
KHTOBGQRIASILC-AIFIVTHFSA-M |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
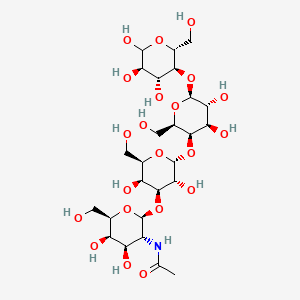
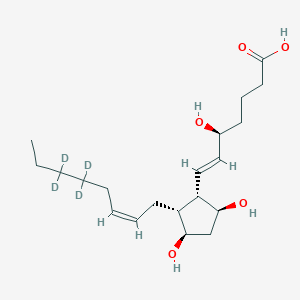
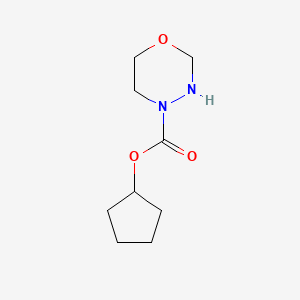

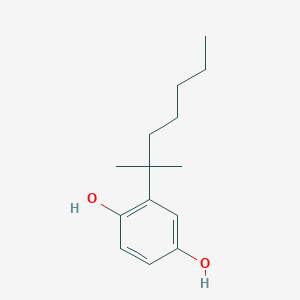
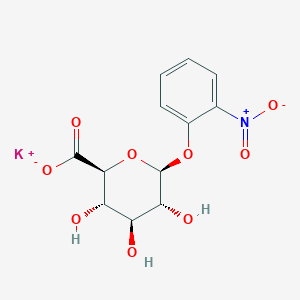

![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
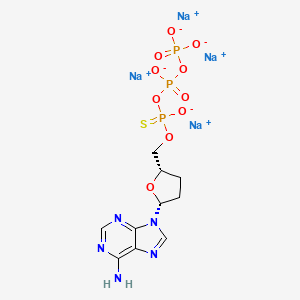
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

